molecular formula C8H18O2 B045800 (3R,4R)-2,5-Dimethyl-3,4-hexanediol CAS No. 115889-27-5

(3R,4R)-2,5-Dimethyl-3,4-hexanediol

Cat. No. B045800
M. Wt: 146.23 g/mol
InChI Key: UEGKGPFVYRPVCC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-2,5-Dimethyl-3,4-hexanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a chiral molecule that has two enantiomers, (3R,4R)- and (3S,4S)-2,5-dimethyl-3,4-hexanediol. In

Mechanism Of Action

The mechanism of action of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is not fully understood. However, it is believed that the compound acts as a chiral inducer, promoting the formation of chiral products in asymmetric synthesis reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. However, studies have shown that this compound is non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is its ability to act as a chiral inducer in asymmetric synthesis reactions. This makes it a valuable tool for the development of chiral catalysts and the production of chiral compounds. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of new applications for this compound, such as in the development of new drugs or materials. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol.

Synthesis Methods

((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol can be synthesized using several methods. One of the most common methods is the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,5-dimethyl-3,4-hexanedione using hydrogen gas and a catalyst such as palladium on carbon.

Scientific Research Applications

((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. This compound has been shown to be an effective chiral ligand for several transition metal catalysts, including ruthenium, palladium, and rhodium.

properties

CAS RN

115889-27-5

Product Name

(3R,4R)-2,5-Dimethyl-3,4-hexanediol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

(3R,4R)-2,5-dimethylhexane-3,4-diol

InChI

InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1

InChI Key

UEGKGPFVYRPVCC-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@H]([C@@H](C(C)C)O)O

SMILES

CC(C)C(C(C(C)C)O)O

Canonical SMILES

CC(C)C(C(C(C)C)O)O

synonyms

(3R,4R)-2,5-Dimethyl-3,4-hexanediol;  2,5-Dimethyl-4-hydroxy-3-hexanol; 

Origin of Product

United States

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